molecular formula C10H7NO2 B12953078 6-Hydroxyisoquinoline-1-carbaldehyde

6-Hydroxyisoquinoline-1-carbaldehyde

Cat. No.: B12953078
M. Wt: 173.17 g/mol
InChI Key: YDJPYZKOYJPVLJ-UHFFFAOYSA-N
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Description

6-Hydroxyisoquinoline-1-carbaldehyde is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with a hydroxyl group at position 6 and an aldehyde functional group at position 1. For instance, 6-chloroisoquinoline-1-carbaldehyde (C₁₀H₆ClNO) shares the same core structure but replaces the hydroxyl group with chlorine at position 6 . The hydroxyl group in 6-hydroxyisoquinoline-1-carbaldehyde likely enhances polarity and hydrogen-bonding capacity compared to halogenated derivatives, influencing solubility and reactivity.

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

6-hydroxyisoquinoline-1-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-10-9-2-1-8(13)5-7(9)3-4-11-10/h1-6,13H

InChI Key

YDJPYZKOYJPVLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=O)C=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisoquinoline-1-carbaldehyde typically involves the functionalization of isoquinoline derivatives. One common method is the Bischler-Napieralski reaction, where a β-phenylethylamine is acylated and cyclodehydrated by a Lewis acid, such as phosphoryl chloride or phosphorus pentoxide . The resulting 1-substituted 3,4-dihydroisoquinoline can then be dehydrogenated using palladium.

Industrial Production Methods: Industrial production methods for 6-Hydroxyisoquinoline-1-carbaldehyde are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: 6-Hydroxyisoquinoline-1-carboxylic acid.

    Reduction: 6-Hydroxyisoquinoline-1-methanol.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

6-Hydroxyisoquinoline-1-carbaldehyde has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Hydroxyisoquinoline-1-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups enable it to form hydrogen bonds and interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following compounds are structurally related to 6-hydroxyisoquinoline-1-carbaldehyde, differing in substituent type, position, or functional groups:

Compound Name Molecular Formula Substituents (Position) Key Features Evidence ID
6-Chloroisoquinoline-1-carbaldehyde C₁₀H₆ClNO Cl (6), CHO (1) Electron-withdrawing Cl enhances stability; lower solubility in polar solvents
1-Chloroisoquinoline-6-carbaldehyde C₁₀H₆ClNO Cl (1), CHO (6) Positional isomerism alters electronic distribution; aldehyde at position 6 may reduce conjugation
1,2-Dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde C₁₁H₉NO₂ Oxo (1), CH₃ (2), CHO (6) Partial saturation (dihydro) increases ring flexibility; methyl and oxo groups affect hydrogen bonding
Isoquinoline-1-carbaldehyde C₁₀H₇NO CHO (1) Parent compound; lacks substituents, leading to lower polarity and reduced biological interactions

Reactivity and Functional Group Influence

  • Hydroxyl vs. Chlorine Substituents: The hydroxyl group in 6-hydroxyisoquinoline-1-carbaldehyde confers higher solubility in polar solvents (e.g., water) compared to its chloro analog (6-chloroisoquinoline-1-carbaldehyde). However, the hydroxyl group may increase susceptibility to oxidation, whereas chlorine enhances stability in acidic or oxidative conditions .
  • Saturation and Substituents: The dihydro structure of 1,2-dihydro-2-methyl-1-oxoisoquinoline-6-carbaldehyde introduces partial saturation, which may enhance flexibility for binding in biological systems. The methyl group at position 2 sterically hinders interactions, while the oxo group facilitates hydrogen bonding .

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